molecular formula C15H14N2O4S B249675 1-(2-phenoxyethyl)-1H-benzimidazole-2-sulfonic acid

1-(2-phenoxyethyl)-1H-benzimidazole-2-sulfonic acid

Cat. No.: B249675
M. Wt: 318.3 g/mol
InChI Key: LVUBJNWGQRFCPM-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-1H-benzimidazole-2-sulfonic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, linked to a phenoxyethyl group and a sulfonic acid moiety. The combination of these functional groups imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

The synthesis of 1-(2-phenoxyethyl)-1H-benzimidazole-2-sulfonic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The phenoxyethyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenoxyethyl halide reacts with the benzimidazole intermediate. Finally, the sulfonic acid group is introduced via sulfonation, often using sulfur trioxide or chlorosulfonic acid as the sulfonating agents .

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

1-(2-Phenoxyethyl)-1H-benzimidazole-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenoxyacetic acid derivatives.

    Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the phenoxyethyl or benzimidazole moieties.

Scientific Research Applications

1-(2-Phenoxyethyl)-1H-benzimidazole-2-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-phenoxyethyl)-1H-benzimidazole-2-sulfonic acid is largely dependent on its interaction with biological targets. The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with cellular proteins and enzymes. These interactions can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-(2-Phenoxyethyl)-1H-benzimidazole-2-sulfonic acid can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its combination of the phenoxyethyl and sulfonic acid groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

1-(2-phenoxyethyl)benzimidazole-2-sulfonic acid

InChI

InChI=1S/C15H14N2O4S/c18-22(19,20)15-16-13-8-4-5-9-14(13)17(15)10-11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19,20)

InChI Key

LVUBJNWGQRFCPM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2S(=O)(=O)O

Origin of Product

United States

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